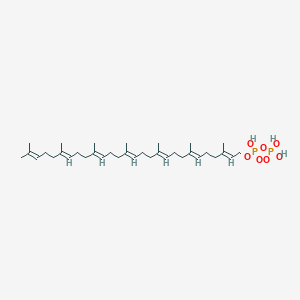

All-trans-heptaprenyl diphosphate

Description

Properties

CAS No. |

76078-18-7 |

|---|---|

Molecular Formula |

C35H60O7P2 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |

InChI Key |

LSJLEXWXRKTZAJ-YUIIPXGZSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Pathways and Enzyme Systems

Precursors within the Isoprenoid Biosynthetic Pathway

The assembly of the all-trans-heptaprenyl diphosphate (B83284) molecule is dependent on the availability of fundamental five-carbon (C5) building blocks and an initial allylic primer. These precursors are synthesized through distinct and highly regulated metabolic pathways.

Isopentenyl diphosphate (IPP) is the universal C5 isoprene (B109036) unit from which all isoprenoids are derived. oup.com Organisms have evolved two primary and independent pathways for the biosynthesis of IPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. oup.comwikipedia.org

The Mevalonate (MVA) pathway , first elucidated in yeast and mammals, is predominantly found in the cytoplasm of eukaryotes, archaea, and some bacteria. oup.comechelon-inc.com This pathway commences with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce IPP. wikipedia.orgnih.gov

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, was more recently discovered in eubacteria, green algae, and the plastids of higher plants. oup.comwikipedia.orgresearchgate.net This pathway utilizes glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) as its initial substrates to generate both IPP and its isomer, dimethylallyl diphosphate (DMAPP). oup.comresearchgate.net In plants, a degree of metabolic crosstalk can occur, allowing for the exchange of isoprenoid precursors between the cytoplasm and plastids. researchgate.net

| Pathway | Primary Location | Key Precursors | Key Intermediate | Primary Products |

| Mevalonate (MVA) Pathway | Cytoplasm (Eukaryotes, Archaea) | Acetyl-CoA | Mevalonic Acid | Isopentenyl diphosphate (IPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids (Plants), Bacteria | Glyceraldehyde 3-phosphate, Pyruvate | 2-C-methyl-D-erythritol 4-phosphate | IPP and Dimethylallyl diphosphate (DMAPP) |

This table provides a comparative overview of the two primary pathways for Isopentenyl Diphosphate (IPP) generation.

Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the essential allylic primer for the biosynthesis of all-trans-heptaprenyl diphosphate. wikipedia.orgqmul.ac.uk FPP itself is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of its isomer, dimethylallyl diphosphate (DMAPP), a reaction catalyzed by FPP synthase. echelon-inc.comnih.govuniprot.org As a key branch point in the isoprenoid pathway, FPP is a precursor for a multitude of compounds, including sterols, sesquiterpenes, and dolichols. nih.govwikipedia.org In the context of this compound synthesis, FPP provides the initial C15 backbone onto which further isoprene units are added. qmul.ac.ukcreative-enzymes.com

This compound Synthase (EC 2.5.1.30)

The direct synthesis of this compound is catalyzed by a specific enzyme known as this compound synthase. wikipedia.orgqmul.ac.uk This enzyme belongs to the family of transferases, specifically those that transfer aryl or alkyl groups other than methyl groups. wikipedia.org

This compound synthase (EC 2.5.1.30) catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of (2E,6E)-farnesyl diphosphate (FPP). wikipedia.orgqmul.ac.ukyeastgenome.org This reaction results in the formation of this compound (a C35 molecule) and the release of four molecules of diphosphate. wikipedia.orgqmul.ac.uk The resulting this compound serves as the isoprenoid side chain for essential respiratory quinones, namely ubiquinone-7 and menaquinone-7 (B21479). qmul.ac.ukcreative-enzymes.comcortland.edu

The enzyme responsible for the synthesis of this compound is classified under the Enzyme Commission (EC) number 2.5.1.30. wikipedia.orgqmul.ac.ukcreative-enzymes.com Its systematic name is (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 4 isopentenyl units). wikipedia.orgqmul.ac.uk

| Nomenclature Type | Name |

| Systematic Name | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 4 isopentenyl units) |

| Accepted Name | heptaprenyl diphosphate synthase |

| Common Names | all-trans-heptaprenyl-diphosphate synthase, heptaprenyl pyrophosphate synthase, heptaprenyl pyrophosphate synthetase, HepPP synthase, HepPS |

This table details the systematic and common names associated with the enzyme EC 2.5.1.30. wikipedia.orgqmul.ac.uk

The enzymatic reaction catalyzed by this compound synthase is stereospecific. The enzyme adds the four isopentenyl diphosphate molecules sequentially to the farnesyl diphosphate substrate with trans stereochemistry at each newly formed double bond. qmul.ac.ukcreative-enzymes.comexpasy.org This results in the final product having an "all-trans" configuration, which is crucial for its subsequent biological function as the side chain of ubiquinone-7 and menaquinone-7. qmul.ac.ukcreative-enzymes.com

Cofactor Requirements for this compound Synthase Activity

The catalytic activity of this compound synthase is critically dependent on the presence of divalent metal cations. These cations play a crucial role in the binding of the substrates and in facilitating the chemical reaction. The most extensively studied this compound synthase is the enzyme from Bacillus subtilis, which has been shown to be a heterodimeric protein requiring a divalent cation for its function.

Research has established that magnesium ions (Mg²⁺) are the primary and most effective cofactor for the B. subtilis heptaprenyl diphosphate synthase. Studies have demonstrated that the enzyme's activity is significantly enhanced in the presence of Mg²⁺. The formation of a catalytically active ternary complex consisting of the two enzyme subunits, the allylic substrate farnesyl diphosphate (FPP), and Mg²⁺ has been shown to be a prerequisite for the enzymatic reaction to proceed. This indicates that Mg²⁺ is not merely a catalytic cofactor but also plays a structural role in bringing together the enzyme and its substrate into a productive conformation.

While Mg²⁺ is the preferred cofactor, other divalent cations can substitute for it, albeit with varying degrees of efficiency. Detailed kinetic studies on the heptaprenyl pyrophosphate synthetase from Bacillus subtilis have provided insights into the effects of different metal ions on the enzyme's activity. The following table summarizes the relative activity of the enzyme in the presence of various divalent cations.

| Divalent Cation | Concentration (mM) | Relative Activity (%) |

| Mg²⁺ | 10 | 100 |

| Mn²⁺ | 10 | 68 |

| Co²⁺ | 10 | 23 |

| Ca²⁺ | 10 | < 1 |

| Zn²⁺ | 10 | < 1 |

| Cu²⁺ | 10 | < 1 |

Data adapted from Takahashi et al. (1980). "Heptaprenyl pyrophosphate synthetase from Bacillus subtilis." J. Biol. Chem. 255(10): 4539-4543.

As the data indicates, manganese ions (Mn²⁺) can also support significant enzymatic activity, reaching 68% of the activity observed with Mg²⁺ at the same concentration. Cobalt ions (Co²⁺) are a much less effective cofactor, yielding only 23% of the maximal activity. Other divalent cations such as calcium (Ca²⁺), zinc (Zn²⁺), and copper (Cu²⁺) are unable to support the enzyme's function, demonstrating a clear specificity for certain metal ions.

The differential effects of these cations highlight the precise coordination chemistry required within the enzyme's active site for efficient catalysis. The ionic radius, coordination geometry, and Lewis acidity of the metal ion are all critical factors that determine its ability to function as a suitable cofactor for this compound synthase. The absolute requirement for a divalent cation underscores its fundamental role in the enzyme's catalytic mechanism, which involves the ionization of the allylic diphosphate substrate to generate a carbocation intermediate.

Biological Roles and Metabolic Integration

Involvement in Diverse Lipid Metabolic Pathways

Contribution to Dolichol Biosynthesis via Cis,trans-Mixed Heptaprenyl Diphosphate (B83284) Synthases

Dolichols are long-chain polyisoprenoid alcohols that play an indispensable role in eukaryotic cells as lipid carriers for sugar molecules during the synthesis of glycoproteins, a process known as N-linked glycosylation. nih.govnih.gov This fundamental process takes place in the endoplasmic reticulum. nih.govnih.gov The biosynthesis of the dolichol backbone is catalyzed by enzymes called cis-prenyltransferases (cPTs), also referred to as dehydrodolichyl diphosphate synthases (DHDDS). acs.orgnih.gov These enzymes facilitate the elongation of a polyisoprenoid chain by sequentially adding multiple units of isopentenyl diphosphate (IPP) in a cis (or Z) configuration to a starting allylic diphosphate primer. nih.govnih.gov

The resulting structure of dolichols is characterized by a specific stereochemistry, typically di-trans,poly-cis. nih.gov This structure arises from the use of a trans-configured primer, such as farnesyl diphosphate (FPP), which is then elongated with IPP units in the cis configuration. nih.gov

A direct link between heptaprenyl diphosphate and dolichol synthesis has been established through the identification and characterization of a novel enzyme in the plant Arabidopsis thaliana. This enzyme, named cis,trans-mixed heptaprenyl diphosphate synthase (AtHEPS), was found to catalyze the formation of a C35 polyisoprenoid (heptaprenyl diphosphate) as its primary product. acs.orgkisti.re.kr Kinetic analyses demonstrated that AtHEPS preferentially uses farnesyl diphosphate (FPP) as the allylic primer substrate for this synthesis. kisti.re.kr The characterization of AtHEPS as a cis,trans-mixed synthase indicates its role in producing the specific stereochemical backbone required for certain types of polyisoprenoids like dolichols, thereby contributing directly to the pool of precursors for dolichol biosynthesis in plants. acs.orgkisti.re.kr

Table 1: Research Findings on Arabidopsis thaliana cis,trans-mixed Heptaprenyl Diphosphate Synthase (AtHEPS)

| Characteristic | Finding | Source |

| Enzyme Name | AtHEPS | kisti.re.kr |

| Function | cis,trans-mixed heptaprenyl diphosphate synthase | acs.orgkisti.re.kr |

| Major Product | C35 Polyisoprenoid (Heptaprenyl Diphosphate) | kisti.re.kr |

| Preferred Substrate | Farnesyl diphosphate (FPP) | kisti.re.kr |

| Biological Role | Contributes to the biosynthesis of Z,E-mixed polyisoprenoids, such as dolichol precursors. | acs.orgkisti.re.kr |

Metabolic Flux and Regulatory Mechanisms within Isoprenoid Biosynthesis

Regulation of All-trans-Heptaprenyl Diphosphate Supply

The supply of this compound is intricately regulated as part of the broader isoprenoid biosynthetic pathway. Its production is catalyzed by heptaprenyl diphosphate synthase, which uses (2E,6E)-farnesyl diphosphate (FPP) and four molecules of isopentenyl diphosphate (IPP) as substrates. wikipedia.org Consequently, the availability of this compound is directly dependent on the cellular pools of FPP and IPP. hmdb.ca

The regulation of its supply is primarily controlled at the level of substrate availability. FPP is a critical branch-point metabolite in the isoprenoid pathway, and its synthesis from IPP and dimethylallyl diphosphate (DMAPP) is a key control point. nih.govnih.gov The expression levels and activity of FPP synthase, the enzyme that produces FPP, therefore play a crucial role in determining the flux towards this compound and other FPP-derived isoprenoids. nih.gov For instance, overexpression of FPP synthase has been shown to stimulate the expression of cis-prenyltransferases involved in dolichol synthesis, indicating a coordinated regulation of precursor supply and downstream utilization. nih.gov

Interplay with Competing Metabolic Pathways

The metabolic fate of this compound is intrinsically linked to the competition for its precursor, farnesyl diphosphate (FPP). FPP stands at a major metabolic crossroads, serving as the substrate for several distinct and vital biosynthetic pathways. nih.govnih.gov This competition for a common substrate pool is a key aspect of metabolic regulation.

The primary pathways that compete for FPP include:

Sterol Biosynthesis: FPP is the precursor for squalene (B77637), which is synthesized by squalene synthase. Squalene is the first committed intermediate in the pathway leading to cholesterol in animals and other sterols in plants and fungi. nih.gov

Ubiquinone (Coenzyme Q) Biosynthesis: The polyisoprenoid tail of ubiquinone is derived from the condensation of multiple IPP units onto FPP. In some organisms, this compound itself serves as the side chain for ubiquinone-7. cortland.eduasm.org

Protein Prenylation: FPP is utilized by protein farnesyltransferase to attach a farnesyl group to specific target proteins, a post-translational modification crucial for their localization and function. nih.gov

Dolichol Biosynthesis: As discussed, FPP serves as the essential primer for cis-prenyltransferases to synthesize the long dehydrodolichyl diphosphate backbone of dolichols. nih.govnih.gov

The distribution of FPP among these competing pathways is determined by the relative expression levels, substrate affinities, and regulatory controls of the respective enzymes at the branch point. This interplay ensures that the cell can dynamically allocate resources to different isoprenoid products based on its physiological needs.

Feedback Inhibition and Allosteric Regulation

Feedback inhibition is a fundamental regulatory mechanism in metabolic pathways where the final product of the pathway binds to and inhibits an enzyme that acts earlier in the sequence, often at the first committed step. libretexts.orgnih.gov This binding typically occurs at an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. libretexts.orgnih.gov This process efficiently prevents the unnecessary accumulation of the end product and conserves cellular energy and resources. libretexts.org

Distribution Across Biological Domains and Organism Specific Research

All-trans-Heptaprenyl Diphosphate (B83284) in Bacterial Systems

Bacillus subtilis as a Key Research Model

Bacillus subtilis, a Gram-positive bacterium, is a primary model organism for studying the biosynthesis of menaquinone-7 (B21479) (MK-7) and, by extension, all-trans-heptaprenyl diphosphate. nih.gov In this bacterium, this compound is the precursor for the side chain of menaquinone-7 (MK-7). uniprot.orgwikipedia.org The synthesis of this C35 isoprenoid is catalyzed by the enzyme heptaprenyl diphosphate synthase. acs.orgnih.gov This enzyme is a heterodimer, composed of two distinct subunits, component I and component II, which are encoded by the gerC1 and gerC3 genes, respectively. acs.orgnih.gov Both subunits are essential for the catalytic activity of the enzyme. acs.orgnih.gov

Research has shown that the accumulation of heptaprenyl diphosphate can render B. subtilis more susceptible to the antibiotic bacitracin. nih.gov This is because heptaprenyl diphosphate can interfere with the bacitracin resistance mechanisms of the bacterium. nih.gov

| Enzyme/Gene | Function in B. subtilis |

| Heptaprenyl diphosphate synthase (HepS/HepT) | Catalyzes the synthesis of this compound from farnesyl diphosphate and isopentenyl diphosphate. uniprot.orgacs.orgnih.gov |

| gerC1 | Encodes component I of heptaprenyl diphosphate synthase. acs.orgnih.gov |

| gerC3 | Encodes component II of heptaprenyl diphosphate synthase. acs.orgnih.gov |

| MenA | Utilizes heptaprenyl diphosphate to synthesize demethylmenaquinone-7, a precursor to MK-7. nih.gov |

| YtpB | A C35-PP utilizing enzyme involved in sesquarterpenoid synthesis. nih.gov |

Characterization in Other Gram-Positive Bacteria (e.g., Staphylococcus aureus, Listeria species)

This compound is also a key molecule in other Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Listeria. hmdb.ca

In Staphylococcus aureus, heptaprenyl diphosphate is the precursor for the side chain of menaquinone-7 (MK-7), which is the primary quinone electron transporter in this bacterium. nih.gov The enzyme responsible for its synthesis, heptaprenyl diphosphate synthase (SaHepPPS), is a heterodimer composed of a catalytic subunit (SaHepPPS-2) and a regulatory subunit (SaHepPPS-1). nih.govnih.gov Both subunits are required for enzyme activity. nih.gov The structure of SaHepPPS has been determined, providing insights into its mechanism and potential for inhibition. nih.govnih.gov Given that SaHepPPS is essential for the growth of S. aureus, it is considered a promising target for the development of new antibiotics. nih.govnih.gov

Members of the genus Listeria, which are Gram-positive bacteria, also utilize this compound in their metabolic pathways, as their main quinone contains a seven-isoprenyl-unit chain. hmdb.canih.gov

Studies in Gram-Negative Bacteria (e.g., Flexibacter elegans, Allochromatium vinosum)

While more commonly associated with Gram-positive bacteria, this compound is also found in some Gram-negative bacteria. hmdb.ca Examples include the gliding bacterium Flexibacter elegans and the phototrophic purple sulfur bacterium Allochromatium vinosum. hmdb.ca In these organisms, it is also a precursor for quinones with a C35 side chain. hmdb.ca Allochromatium vinosum is a well-studied model organism for anoxygenic photosynthesis and sulfur metabolism. doe.govnih.govplos.org

Impact on Bacterial Virulence and Essentiality for Growth

The synthesis of this compound is critical for the survival of many bacteria. nih.gov This is because it is a necessary precursor for menaquinones, which are essential components of the electron transport chain and are vital for cellular respiration. nih.gov

In pathogenic bacteria like Staphylococcus aureus, the enzyme heptaprenyl diphosphate synthase is essential for growth, making it an attractive target for antimicrobial drugs. nih.govnih.gov Inhibition of this enzyme disrupts menaquinone biosynthesis, leading to bacterial cell death. nih.gov Furthermore, in Toxoplasma gondii, a protozoan parasite, the enzyme that synthesizes heptaprenyl diphosphate, TgCoq1, is essential for the parasite's growth and virulence. nih.govasm.org

This compound in Eukaryotic Microorganisms

Research in Saccharomyces cerevisiae as a Model Organism

Saccharomyces cerevisiae, a species of yeast, is a widely used model organism in eukaryotic cell biology and genetics. While this compound is not a major polyprenyl diphosphate in this organism, it is recognized as a metabolite. ymdb.canih.gov The primary focus of isoprenoid research in S. cerevisiae has been on the biosynthesis of other essential molecules like dolichols and ergosterol. nih.gov

The synthesis of isoprenoid precursors in yeast occurs via the mevalonate (B85504) pathway. nih.gov Farnesyl diphosphate (FPP) is a key branch point intermediate in this pathway. nih.govnih.gov The enzyme farnesyl diphosphate synthase, encoded by the ERG20 gene, catalyzes the formation of FPP. nih.govnih.gov While FPP is the primary product, the enzyme can also produce geranyl diphosphate (GPP). researchgate.net FPP serves as a precursor for various compounds, and its availability can be engineered to enhance the production of specific isoprenoids. nih.govnih.gov The enzyme BTS1 encodes a geranylgeranyl diphosphate synthase in S. cerevisiae. nih.gov

Studies in Pathogenic Protozoa (e.g., Toxoplasma gondii)

Research into the biochemistry of the pathogenic protozoan Toxoplasma gondii, the causative agent of toxoplasmosis, has identified this compound as a crucial molecule. This C35 isoprenoid is synthesized by the enzyme heptaprenyl diphosphate synthase, also known as TgCoq1. nih.govnih.gov TgCoq1 is responsible for producing the polyprenyl side chain necessary for the biosynthesis of ubiquinone-7 (UQ7), a vital component of the electron transport chain. nih.gov

Located in the mitochondrion, TgCoq1 is essential for the parasite's growth and survival, as demonstrated by studies showing that its disruption leads to a severe growth defect in vitro. nih.govnih.gov The function of TgCoq1 can be complemented by a solanesyl diphosphate synthase from Trypanosoma cruzi, which produces a C45 chain, indicating some flexibility in the downstream pathway. nih.gov The essential nature of TgCoq1 makes it a promising target for the development of new chemotherapeutic agents against toxoplasmosis. nih.govbiorxiv.org Indeed, a lipophilic bisphosphonate compound has been shown to inhibit TgCoq1, prevent parasite growth, and protect mice from a lethal infection. nih.govbiorxiv.org

| Feature | Description | Source |

| Enzyme | Heptaprenyl diphosphate synthase (TgCoq1) | nih.gov |

| Organism | Toxoplasma gondii | nih.govnih.gov |

| Product | Heptaprenyl diphosphate (C35) | nih.govnih.gov |

| Subcellular Location | Mitochondrion | nih.gov |

| Function | Biosynthesis of the ubiquinone-7 (UQ7) side chain | nih.gov |

| Essentiality | Essential for in vitro growth of T. gondii | nih.govnih.gov |

This compound in Plant Systems (e.g., Arabidopsis thaliana)

While this compound is a known intermediate, research in the model plant Arabidopsis thaliana has uncovered enzymes that produce a stereoisomer, highlighting the diversity of isoprenoid biosynthesis in plants.

Identification of Novel Cis,trans-Mixed Heptaprenyl Diphosphate Synthases

In Arabidopsis thaliana, a novel cis,trans-mixed heptaprenyl diphosphate synthase, designated AtHEPS, has been identified and characterized. nih.govtohoku.ac.jp This enzyme, a member of the cis-prenyltransferase (cPT) family, catalyzes the formation of a C35 polyisoprenoid. nih.govtohoku.ac.jp Kinetic analyses have shown that AtHEPS preferentially uses farnesyl diphosphate (FPP) as its allylic substrate, suggesting its role in the formation of C35 betulaprenol. nih.govtohoku.ac.jp Unlike some other prenyltransferases, the chain length of the final product is determined by the enzyme itself, independent of the size of the initial allylic substrate. nih.gov Subcellular localization studies using green fluorescent protein (GFP) fusion confirmed that AtHEPS is located on the endoplasmic reticulum. nih.gov

| Feature | Description | Source |

| Enzyme | cis,trans-mixed heptaprenyl diphosphate synthase (AtHEPS) | nih.govtohoku.ac.jp |

| Organism | Arabidopsis thaliana | nih.govtohoku.ac.jp |

| Product | cis,trans-mixed Heptaprenyl diphosphate (C35) | nih.gov |

| Preferred Substrate | Farnesyl diphosphate (FPP) | nih.govtohoku.ac.jp |

| Subcellular Location | Endoplasmic Reticulum | nih.gov |

Physiological Responses and Abiotic Stress-Inducible Expression

The expression of the AtHEPS gene is not constitutive but is induced in response to certain environmental cues. tohoku.ac.jp Studies have shown that AtHEPS expression is upregulated by cold stress and by treatment with abscisic acid (ABA), a key plant hormone involved in abiotic stress responses. tohoku.ac.jp This stress-inducible expression pattern suggests that AtHEPS and its C35 product, betulaprenol, may not be primarily involved in essential housekeeping functions like serving as a glycosyl carrier lipid, but rather play a specific role in the plant's response to abiotic stresses. tohoku.ac.jp While the precise function of these short-chain betulaprenols in stress tolerance is not yet fully understood, their synthesis is clearly linked to the plant's adaptation mechanisms to adverse environmental conditions. tohoku.ac.jpnih.govnih.gov

This compound in Archaea

Archaea possess unique membrane lipids characterized by isoprenoid chains linked to a glycerol-1-phosphate backbone via ether bonds, a key feature that distinguishes them from bacteria and eukaryotes. nih.govresearchgate.net this compound is implicated as a building block in these structures.

Role in Unique Archaeal Membrane Lipid Biosynthesis

The biosynthesis of archaeal membrane lipids begins with the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then elongated by prenyltransferases. researchgate.netresearchgate.net The primary isoprenoid chain used is the C20 geranylgeranyl diphosphate (GGPP). nih.govnih.gov However, evidence suggests that longer chains are also utilized. For instance, in the bacterium Bacillus subtilis, a heptaprenylglycerol phosphate (B84403), an archaea-type ether lipid, is synthesized, and the enzyme responsible is a heptaprenyl diphosphate synthase (PcrB). nih.gov This discovery in a bacterium provides a model for the potential role of heptaprenyl diphosphate in the synthesis of more complex lipids in archaea. This C35 isoprenoid can serve as the hydrophobic chain that is attached to the glycerol-1-phosphate backbone by enzymes such as geranylgeranylglyceryl phosphate synthase (GGGPS) homologs, which catalyze the crucial ether bond formation. nih.govnih.gov This integration of a C35 chain contributes to the diversity and complexity of archaeal membranes, which are critical for their survival in extreme environments. researchgate.netomicsdi.org

Characterization of Archaeal Prenyl Diphosphate Synthases

The enzymes that synthesize the various isoprenoid chains in archaea are known as prenyl diphosphate synthases. While geranylgeranyl diphosphate synthase (GGPS) is well-characterized, enzymes responsible for longer chains have also been investigated. nih.govnih.gov Phylogenetic analyses of (all-E) prenyl diphosphate synthases have identified putative heptaprenyl diphosphate synthases (HepPS) in archaea, such as the one from Archaeoglobus fulgidus (AfHepPS). researchgate.net Characterization of related enzymes, like a novel medium-chain prenyl diphosphate synthase from the thermoacidophilic archaeon Sulfolobus solfataricus, revealed the production of hexaprenyl diphosphate (C30). nih.gov These enzymes are typically thermostable and catalyze the consecutive condensation of IPP with an allylic substrate to produce a product of a specific chain length. nih.gov The characterization of these synthases is key to understanding the full spectrum of isoprenoid lipids that archaea can produce and how these molecules enable life in extreme conditions. researchgate.net

Advanced Research Methodologies and Applications

Analytical Techniques for All-trans-Heptaprenyl Diphosphate (B83284) and Related Metabolites

Analyzing all-trans-heptaprenyl diphosphate and other isoprenoid pyrophosphates is challenging due to their hydrophilicity, phosphate (B84403) moieties, and structural similarity. nih.govspringernature.comdtu.dk Researchers have developed specialized methods to overcome these difficulties.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for analyzing isoprenoid intermediates. nih.govspringernature.comdtu.dk Several approaches have been refined for this purpose:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This sensitive method allows for the direct detection and quantification of multiple intermediates within the isoprenoid pathway without the need for radioactive labels. nih.gov A common setup uses a C18 silica-based column with a linear gradient of an ammonium (B1175870) bicarbonate buffer and an acetonitrile-based solvent. nih.gov This technique can effectively separate various isoprenoid pyrophosphates, including farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are substrates and analogues for heptaprenyl diphosphate synthesis. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for analyzing the polar and hydrophilic isoprenoid intermediates. nih.govspringernature.comdtu.dk Coupled with time-of-flight mass spectrometry (HILIC-TOF-MS), this robust method can simultaneously measure intermediates from both the mevalonate (B85504) (MVA) and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathways, including the various prenyl diphosphates. nih.govspringernature.com

Ion-Pair Chromatography (IPC): For separating larger isoprenoid pyrophosphates, IPC combined with Ultra-High-Performance Liquid Chromatography (UHPLC-MS) is employed. This method uses reagents like dihexylamine (B85673) acetate (B1210297) to form ion pairs with the phosphate groups, allowing for separation on columns such as a C8 stationary phase. researchgate.net

These methods enable researchers to quantify the levels of isoprenoid precursors in cellular extracts, which is vital for studying metabolic flux and the effects of genetic or chemical perturbations on the pathway. nih.gov

Isotopic labeling is an indispensable tool for tracing the flow of atoms through biosynthetic pathways and determining reaction mechanisms. wikipedia.orgnih.gov

Stable Isotope Labeling: In this technique, precursors labeled with stable isotopes (e.g., ¹³C or ²H) are supplied to an organism or enzymatic reaction. wikipedia.org For instance, feeding an organism [1,2-¹³C₂]acetate allows researchers to track the incorporation of the labeled carbons into downstream products like terpenes. nih.gov The resulting mass shifts are detected by mass spectrometry, revealing the biosynthetic origin of the carbon skeleton. wikipedia.orgyoutube.com This method is central to metabolic flux analysis, providing quantitative insights into pathway dynamics. creative-proteomics.com

Radioisotopic Assays: Radioisotopes, particularly ¹⁴C, are used in highly sensitive assays to measure enzyme activity. A key example is the characterization of heptaprenyl diphosphate synthase activity. nih.gov In this assay, the enzyme is incubated with an allylic diphosphate substrate (like FPP) and radioactively labeled [4-¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP). nih.gov The enzyme catalyzes the incorporation of the labeled [¹⁴C]IPP into a growing polyprenyl chain. The resulting radiolabeled product, this compound, can be separated from the unreacted substrate (e.g., by extraction into butanol) and quantified using a scintillation counter. nih.gov The dephosphorylated product can be further analyzed by techniques like thin-layer chromatography (TLC) to confirm its chain length. nih.gov

Genetic and Genomic Approaches

Modern genetic and genomic tools have revolutionized the study of biosynthetic pathways by allowing researchers to manipulate and analyze the genes and proteins involved.

Manipulating the expression of genes encoding enzymes like heptaprenyl diphosphate synthase provides direct evidence of their function in vivo.

Gene Deletion/Mutation: Creating mutants by deleting or disrupting a specific gene is a fundamental strategy to determine its essentiality and function. For example, the gene for heptaprenyl diphosphate synthase (Coq1) was shown to be essential for the growth of the parasite Toxoplasma gondii. nih.gov The growth defect in the mutant could be rescued by reintroducing a functional copy of the gene, confirming its role. nih.govasm.org

Gene Overexpression: Overexpressing a gene of interest in a host organism like Escherichia coli or yeast allows for the production of large quantities of the enzyme for purification and biochemical characterization. tohoku.ac.jpnih.gov For instance, the two subunits of the Bacillus subtilis heptaprenyl diphosphate synthase were overproduced separately in E. coli to study how they assemble into a functional complex. nih.gov Overexpression can also reveal an enzyme's role in a metabolic network; overexpressing heptaprenyl diphosphate synthase in T. gondii led to increased resistance against a specific inhibitor, confirming the enzyme as the drug's target. nih.govasm.org

Transcriptomics and proteomics provide a global view of gene and protein expression, respectively, offering insights into the regulation of biosynthetic pathways.

Transcriptomic Analysis: This technique measures the abundance of all RNA transcripts (the transcriptome) in an organism under specific conditions. By comparing the transcriptomes of organisms grown under different conditions (e.g., with and without an elicitor like methyl jasmonate), researchers can identify entire gene clusters that are co-regulated and involved in a specific biosynthetic pathway. nih.govnih.gov For example, transcriptomic analysis of rosemary cells treated with an elicitor revealed the upregulation of genes in the terpenoid biosynthesis pathway. nih.gov

Proteomic Analysis: Proteomics involves the large-scale study of proteins. In the context of isoprenoid biosynthesis, researchers can compare the proteomes of cells at different developmental stages or under different conditions to identify differentially expressed enzymes. mdpi.com A study on Cinnamomum camphora used data-independent acquisition proteomics to identify 15 differentially expressed proteins involved in isoprenoid biosynthesis that were co-expressed. mdpi.com Advanced chemical proteomic strategies utilize probes that mimic isoprenoid pyrophosphates to capture and identify interacting proteins from cell lysates, revealing novel regulatory interactions. acs.org

Biochemical and Biophysical Characterization Methods

Once an enzyme like heptaprenyl diphosphate synthase is purified, a variety of methods are used to characterize its catalytic and physical properties.

Enzyme Kinetics: The catalytic efficiency of heptaprenyl diphosphate synthase is determined by measuring reaction rates at varying concentrations of its substrates, isopentenyl diphosphate and an allylic diphosphate (e.g., GPP, FPP, GGPP). nih.gov These experiments yield key kinetic parameters such as the Michaelis constant (Kₘ), which indicates substrate affinity, and the maximum reaction velocity (Vₘₐₓ). nih.gov For example, kinetic analysis of the Toxoplasma gondii heptaprenyl diphosphate synthase (TgCoq1) showed it was most efficient with FPP as the allylic substrate. nih.gov

Table 1: Kinetic Parameters of Recombinant TgCoq1

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) |

|---|---|---|

| GPP | 1.8 ± 0.6 | 125 ± 12 |

| FPP | 0.8 ± 0.2 | 211 ± 13 |

| GGPP | 0.9 ± 0.2 | 165 ± 10 |

| IPP | 2.1 ± 0.6 | 196 ± 22 |

Data sourced from a study on Toxoplasma gondii heptaprenyl diphosphate synthase. nih.gov

Biophysical Techniques: These methods probe the physical properties and interactions of the enzyme. Gel filtration chromatography can be used to determine the native molecular weight of an enzyme and to study the formation of protein complexes. nih.gov For the heterodimeric heptaprenyl diphosphate synthase from B. subtilis, gel filtration showed that the two inactive subunits associate to form a larger, active complex in the presence of the substrate FPP and Mg²⁺ ions. nih.gov Cross-linking studies can further be used to stabilize these interactions and confirm the composition of the active enzyme complex. nih.gov

Inhibitor Discovery and Mechanism of Action Research

The essential role of heptaprenyl diphosphate synthase in the biosynthesis of menaquinone in many pathogenic bacteria makes it an attractive target for the development of new antibiotics. researchgate.net

Bisphosphonates, a class of compounds known to inhibit other prenyltransferases, have been identified as potent inhibitors of heptaprenyl diphosphate synthase. researchgate.net

Research on Staphylococcus aureus heptaprenyl diphosphate synthase (SaHepPPS) has shown that it is strongly inhibited by bisphosphonates. researchgate.net Lipophilic bisphosphonates, in particular, show significant activity. For instance, a compound designated BPH-1218 was found to inhibit the growth of Toxoplasma gondii at low nanomolar concentrations by targeting its heptaprenyl diphosphate synthase (TgCoq1). nih.govnih.gov

Studies on SaHepPPS identified N-alkyl analogs of zoledronate as the most effective inhibitors, with inhibition constants (Ki) around 200 nM, particularly those with alkyl side-chains of approximately six carbons. researchgate.net These inhibitors showed modest activity against S. aureus cell growth, and their inhibitory effect could be partially reversed by adding menaquinone-7 (B21479) to the growth medium, confirming that the enzyme was the intended target. researchgate.net

| Inhibitor Class | Example Compound | Target Organism/Enzyme | Key Findings |

| Bisphosphonates | N-alkyl analogs of zoledronate | Staphylococcus aureus (SaHepPPS) | Potent inhibitors with Ki values around 200 nM. researchgate.net |

| Lipophilic Bisphosphonates | BPH-1218 | Toxoplasma gondii (TgCoq1) | Inhibits parasite growth at low-nanomolar concentrations. nih.gov |

The activity of this compound synthase can be influenced by the concentration of its own substrates. Research has demonstrated that high concentrations of the substrates, specifically isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP), can lead to inhibition of the enzyme. researchgate.net This phenomenon, known as substrate-induced inhibition, is an important regulatory mechanism.

In the broader context of polyprenyl pyrophosphate synthesis, studies on undecaprenyl pyrophosphate synthase (UPPS) have shown that detergents like Triton X-100, which are often required for enzyme activity in assays, can significantly affect the potency of certain inhibitors. nih.gov For one class of UPPS inhibitors, their activity was abolished when the detergent concentration was above its critical micellar concentration, suggesting that assay conditions can sometimes mask the identification of potential inhibitors. nih.gov While this finding is for a related enzyme, it highlights the complexities in studying the inhibition of enzymes that process lipophilic substrates.

The availability of the three-dimensional structure of an enzyme is a critical starting point for modern drug discovery. As of late 2007, at least 11 crystal structures of heptaprenyl diphosphate synthase have been determined and deposited in the Protein Data Bank (PDB). wikipedia.org These structures provide a detailed blueprint of the enzyme's active site, which is invaluable for computational studies.

In Silico Screening: Computational (in silico) screening involves using computer algorithms to search large databases of chemical compounds to identify molecules that are likely to bind to and inhibit a target enzyme. nih.gov Techniques like molecular docking are used to predict the binding pose and affinity of potential inhibitors to the enzyme's active site. nih.govnih.gov This approach allows researchers to virtually screen thousands or even millions of compounds much faster and more cost-effectively than traditional experimental high-throughput screening.

Rational Drug Design: Rational drug design uses the structural information of the target protein to design new inhibitors or to modify existing ones to improve their potency and specificity. nih.gov Once a potential inhibitor is identified through screening, its binding mode can be analyzed in detail. Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the interaction and the key residues involved in binding. nih.govnih.gov This detailed understanding allows for the rational chemical modification of the inhibitor to optimize its interaction with the target, leading to the development of more effective drugs. nih.gov

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Metabolic Branches and Novel Products Utilizing All-trans-Heptaprenyl Diphosphate (B83284)

The biosynthesis of all-trans-heptaprenyl diphosphate is a commitment to a specific chain length, suggesting its downstream products are of significant biological importance. To date, its established metabolic fate is in the formation of the isoprenoid tail of menaquinone-7 (B21479) (MK-7) and ubiquinone-7 (UQ-7). ucsd.educortland.edu However, the vast chemical diversity of isoprenoids in nature suggests the potential for undiscovered metabolic branches originating from this C35 precursor.

The discovery of novel metabolic pathways is an ongoing frontier in biochemistry, often revealing unexpected enzymatic reactions and previously unknown metabolites. researchgate.netresearchgate.net Researchers are employing advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, to probe for novel heptaprenylated compounds in organisms known to produce this compound, particularly under varied environmental conditions. The rationale is that specialized metabolites are often produced in response to specific stimuli. For instance, a study on Arabidopsis thaliana identified a cis,trans-mixed heptaprenyl diphosphate synthase whose expression is induced by cold stress, suggesting its product may play a role in abiotic stress responses rather than primary metabolism. cortland.edu While this is a different isomer, it highlights the potential for varied roles of C35 isoprenoids.

Future research will likely focus on "genomic enzymology" approaches, where genes co-located with heptaprenyl diphosphate synthase genes are investigated for potential roles in modifying or utilizing its product in novel ways. researchgate.net This strategy has been successful in uncovering new pathways for carbohydrate metabolism and could be instrumental in identifying enzymes that catalyze unprecedented reactions with this compound, leading to the discovery of new natural products with potentially valuable biological activities.

High-Resolution Structural Biology of this compound Synthase Complexes and Cofactor Interactions

The enzyme responsible for synthesizing this compound, heptaprenyl diphosphate synthase (HepPPS), is a key focus of structural biology efforts. This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP). wikipedia.orgyeastgenome.org Understanding its three-dimensional structure at high resolution is crucial for elucidating its catalytic mechanism and for designing specific inhibitors.

A significant breakthrough has been the structural determination of the heptaprenyl diphosphate synthase from Staphylococcus aureus (SaHepPPS). nih.gov This enzyme is a heterodimer, composed of a catalytic subunit (HepPPS-2) and a regulatory subunit (HepPPS-1). nih.gov The catalytic subunit houses the highly conserved aspartate-rich motifs, FARM (First Aspartate-Rich Motif) and SARM (Second Aspartate-Rich Motif), which are essential for substrate binding and catalysis. nih.govasm.org In contrast, the regulatory subunit lacks these motifs but is essential for catalytic activity. nih.gov

Table 1: Structural and Functional Details of Staphylococcus aureus Heptaprenyl Diphosphate Synthase (SaHepPPS)

| Feature | Description | Reference |

| PDB Code | 5H9D | nih.gov |

| Subunit Composition | Heterodimer of HepPPS-1 (regulatory) and HepPPS-2 (catalytic) | nih.gov |

| Catalytic Motifs | Two "DDXXD" motifs (FARM and SARM) located in HepPPS-2 | nih.gov |

| Substrate Inhibition | High concentrations of both FPP and IPP inhibit the enzyme | nih.gov |

| Essentiality | Essential for S. aureus growth due to its role in menaquinone-7 biosynthesis | nih.gov |

The interaction between the two subunits is critical, with numerous conserved residues found at the interface. nih.gov This heterodimeric nature is not universal among all polyprenyl synthases but is observed in the hexaprenyl and heptaprenyl diphosphate synthases of microbial origin. yeastgenome.org

A crucial aspect of the enzyme's function is its interaction with cofactors, particularly divalent metal ions like magnesium (Mg²⁺). Mg²⁺ is indispensable for the catalytic activity of prenyltransferases. bibliotekanauki.pl It is believed to play a pivotal role in the binding of the diphosphate moiety of the substrates, facilitating the ionization of the allylic diphosphate (FPP) to generate a carbocation intermediate, and stabilizing the transition state. nih.govnih.gov High-resolution crystallographic studies of HepPPS in complex with substrate analogs and Mg²⁺ are needed to precisely map the coordination of the metal ion within the active site and its role in each step of the catalytic cycle. Such studies will provide a detailed snapshot of the enzyme in action, revealing the dynamic conformational changes that occur during substrate binding and product release.

Exploring this compound's Role in Inter-Organismal Interactions and Ecological Contexts

The downstream products of this compound, particularly menaquinones, are not only vital for the producing organism's internal bioenergetics but can also play significant roles in how organisms interact with each other and their environment. Respiratory quinones, including menaquinones and ubiquinones (B1209410), are increasingly recognized as important biomarkers in microbial ecology. creative-proteomics.comresearchgate.net The type and abundance of these quinones in an environmental sample can provide insights into the composition and metabolic status of the microbial community. creative-proteomics.comnih.gov For example, the presence of menaquinones is characteristic of many Gram-positive and some Gram-negative bacteria, and their analysis can help differentiate between aerobic and anaerobic metabolic activities within a microbial population. ucsd.educreative-proteomics.com

Future research in this area will likely focus on:

Quinone profiling in complex ecosystems: Analyzing the distribution of heptaprenylated quinones in environments like the gut microbiome or soil to understand community structure and function.

Pathogen-host interactions: Investigating how pathogens utilize heptaprenylated compounds to survive and replicate within their hosts and whether targeting this pathway can be an effective antimicrobial strategy.

Symbiotic relationships: Exploring whether the exchange of menaquinones or other heptaprenylated molecules plays a role in establishing and maintaining symbiotic relationships between different microorganisms or between microbes and higher organisms.

Synthetic Biology and Metabolic Engineering Approaches for Tailored this compound Production or Pathway Modulation

The biosynthetic pathway leading to this compound is a prime target for synthetic biology and metabolic engineering. colab.ws The primary goal of much of this research has been to increase the production of menaquinone-7 (MK-7), a form of Vitamin K2 with significant applications in human health.

Table 2: Examples of Metabolic Engineering Strategies for Isoprenoid Production

| Organism | Engineering Strategy | Target Product | Outcome | Reference |

| Escherichia coli | Engineering of the mevalonate (B85504) (MVA) pathway | Amorphadiene (a sesquiterpene) | Successful production of a non-native isoprenoid | oup.com |

| Rice (Oryza sativa) | Expression of decaprenyl diphosphate synthase (DdsA) | Coenzyme Q10 | Replacement of endogenous CoQ9 with CoQ10 | nih.gov |

| Saccharomyces cerevisiae | Engineering of heterologous pathways | Polyphenols | Production of plant secondary metabolites | nih.gov |

Approaches to boost the flux towards this compound and its derivatives often involve:

Overexpression of key enzymes: Increasing the expression of heptaprenyl diphosphate synthase and other enzymes in the pathway.

Pathway balancing: Modulating the expression of multiple genes to avoid the accumulation of toxic intermediates and to pull metabolites through the pathway.

Host engineering: Modifying the central metabolism of the host organism (e.g., E. coli or Saccharomyces cerevisiae) to increase the supply of the precursor molecules, IPP and DMAPP. oup.comrsc.org

Elimination of competing pathways: Deleting or downregulating genes that divert precursors away from the desired product.

Beyond simply increasing production, synthetic biology offers the potential for more sophisticated modulation of the pathway. For instance, by expressing heterologous polyprenyl diphosphate synthases with different product specificities, it is possible to produce quinones with side chains of varying lengths. This has been demonstrated in rice, where the expression of a decaprenyl diphosphate synthase led to the production of Coenzyme Q10 instead of the native CoQ9. nih.gov This "plug-and-play" approach could be used to generate a library of novel quinones with tailored properties.

Future research in this domain will likely explore the creation of novel isoprenoid structures by combining enzymes from different organisms and by using protein engineering to alter the substrate specificity and product chain length of heptaprenyl diphosphate synthase and other polyprenyltransferases. These efforts could lead to the production of new bioactive molecules for use in medicine, agriculture, and industry.

Q & A

Q. How can researchers optimize heterologous expression systems for producing this compound in non-native hosts?

- Methodological Answer: Co-express the target prenyltransferase with upstream mevalonate or methylerythritol phosphate (MEP) pathway genes to enhance precursor availability. Use induction optimization (e.g., varying IPTG concentrations or temperature) to balance protein solubility and activity. Monitor toxicity via growth curves and adjust culture conditions (e.g., media composition, aeration) to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.